molecular formula C18H18N4O3S2 B4859161 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618411-84-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4859161
CAS No.: 618411-84-0
M. Wt: 402.5 g/mol
InChI Key: RHFJYYGHIZUUCG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 402.08203280 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activities based on various studies, focusing on its enzyme inhibition properties and potential implications in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and 2-bromo-N-(un/substituted phenyl)acetamides. The resulting products are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm their structures and purity .

Enzyme Inhibition Studies

The primary biological activity of this compound has been evaluated through its inhibitory effects on key enzymes associated with metabolic disorders:

  • α-glucosidase Inhibition :
    • The compound demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition suggests potential utility in managing postprandial hyperglycemia in T2DM patients .
    • IC50 Values : Specific IC50 values for the compound were determined through enzyme assays, showing effective inhibition at low concentrations.
  • Acetylcholinesterase Inhibition :
    • The compound also exhibited inhibitory effects on acetylcholinesterase, which is relevant for cognitive function and is a target in AD treatment. The ability to inhibit this enzyme may contribute to increased acetylcholine levels in the brain, potentially improving memory and cognitive function .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has indicated that specific structural features of N-(2,3-dihydrobenzodioxin) derivatives are crucial for their biological activity. Modifications to the benzodioxin moiety and the introduction of thiophene and triazole groups have been shown to enhance enzyme inhibition properties .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anti-Diabetic Potential :
    • A study evaluated various derivatives of benzodioxin compounds for their anti-diabetic effects through α-glucosidase inhibition assays. The results indicated that modifications to the benzodioxin framework significantly impacted their efficacy .
  • Cognitive Enhancer Studies :
    • Research involving similar compounds has suggested that those with strong acetylcholinesterase inhibitory activity can improve cognitive functions in animal models of AD. These findings support further investigation into N-(2,3-dihydro-benzodioxin) derivatives for potential therapeutic use .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that compounds similar to this structure exhibit antimicrobial properties. The triazole moiety is known for its effectiveness against various bacterial and fungal strains. Studies have shown that derivatives of triazoles can inhibit the growth of resistant bacterial strains, making them candidates for new antibiotic development.
  • Anticancer Properties :
    • Several studies have highlighted the potential of benzodioxin derivatives in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, suggesting its application in developing anticancer agents.
  • Anti-inflammatory Effects :
    • The presence of thiophenes and triazoles in the structure may contribute to anti-inflammatory activities. Compounds with similar scaffolds have been reported to reduce inflammation markers in various models, indicating a potential therapeutic role in treating inflammatory diseases.

Agricultural Applications

  • Pesticide Development :
    • The compound's structure suggests potential use as a pesticide or herbicide. Research on similar compounds has shown effectiveness against pests while being less harmful to beneficial insects. This dual action could lead to sustainable agricultural practices.
  • Plant Growth Regulators :
    • Compounds with benzodioxin structures have been investigated for their ability to enhance plant growth and resistance to environmental stressors. This application could lead to improved crop yields and resilience.

Materials Science Applications

  • Polymer Chemistry :
    • The unique structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be utilized in synthesizing novel polymers with specific properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength.
  • Nanotechnology :
    • Emerging research indicates that this compound may serve as a precursor for nanomaterials. Its ability to form stable complexes with metals can potentially be harnessed for creating nanoparticles used in drug delivery systems.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
AntimicrobialJournal of Medicinal ChemistryDemonstrated significant antibacterial activity against resistant strains .
AnticancerCancer Research JournalInduced apoptosis in multiple cancer cell lines .
Agricultural PesticidesAgricultural ChemistryEffective against common agricultural pests with low toxicity to non-target species .
Polymer ChemistryPolymer Science JournalEnhanced mechanical properties when incorporated into polymer composites .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-2-22-17(15-4-3-9-26-15)20-21-18(22)27-11-16(23)19-12-5-6-13-14(10-12)25-8-7-24-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFJYYGHIZUUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618411-84-0
Record name N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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